molecular formula C22H24ClN3O3S2 B2776944 2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932497-00-2

2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No. B2776944
M. Wt: 478.02
InChI Key: WLFBQXZNXBEKHS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies on related compounds have explored their roles in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For example, research on the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones demonstrates the potential of using complex organic structures for creating spirocyclic systems, which are a common feature in many bioactive molecules (Rozhkova et al., 2013).

Antimicrobial Applications

Compounds with spirocyclic structures have been evaluated for their antimicrobial properties. For instance, N-halamine-coated cotton, synthesized using a precursor with a triazaspirodecanedione structure, showcased effective antimicrobial activity against Staphylococcus aureus and Escherichia coli O157:H7 (Ren et al., 2009). This indicates the potential of structurally complex compounds for applications in antimicrobial textiles and surfaces.

Organic Electronics

Research on poly(azomethine sulfone)s, which contain elements of sulfur and nitrogen similar to the query compound, has contributed to understanding the electronic transport mechanisms in semiconducting polymers. These findings are crucial for the development of materials for organic electronics, including solar cells and light-emitting diodes (Rusu et al., 2007).

Organic Solar Cell Improvement

Compounds with sulfonyl and ethylenedioxythiophene groups have been used to enhance the hole transport properties of materials in organic solar cells. Modifications to the poly(3,4-ethylenedioxythiophene):poly(styrene sulfonic acid) (PEDOT:PSS) layer with polar solvents have shown significant improvements in the efficiency of solar cells, suggesting that similar modifications to related compounds could yield beneficial effects (Yang et al., 2012).

properties

IUPAC Name

2-(4-chlorophenyl)-3-ethylsulfanyl-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-3-30-21-20(16-4-6-17(23)7-5-16)24-22(25-21)12-14-26(15-13-22)31(27,28)19-10-8-18(29-2)9-11-19/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFBQXZNXBEKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

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